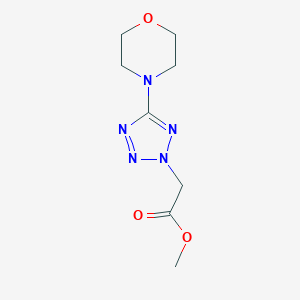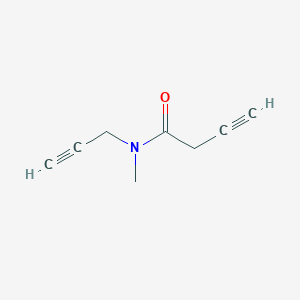
Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound falls within the category of phosphonic acids and their esters, known for their diverse chemical properties and applications in various fields such as materials science, chemistry, and biology. The focus of this analysis is on its synthesis, molecular structure, chemical reactions, and properties, excluding its applications in drug use and side effects.
Synthesis Analysis
The synthesis of phosphonic acids and their derivatives, including "Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride," often involves reactions between phosphorus compounds and organic intermediates. One method includes the reaction of diethyl phosphite with a peroxide in the presence of a base, leading to phosphonate esters directly linked to an aromatic backbone, establishing a strong −(O═)P−Ph− bond (Johnson & Cabasso, 2010).
Molecular Structure Analysis
The molecular structure of phosphonate esters, including this compound, is characterized by the presence of a phosphorus atom bonded to two oxygen atoms (one double-bonded and one single-bonded) and organic groups. The structure significantly influences its reactivity and properties. For instance, X-ray crystallography has been used to determine the structures of related compounds, providing insights into their molecular configurations and potential reactivity paths (Boduszek, 2001).
Applications De Recherche Scientifique
Polymer Synthesis and Materials Science
- Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride has applications in the synthesis of specialized polymers. For instance, it has been used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are potential candidates for proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).
- Additionally, this compound plays a role in the synthesis of polyamic acid di-tert-butyl esters, which can be used to create poly(amide-ester)s with significant inherent viscosities. These materials show potential in various industrial applications due to their solubility and film-forming properties (Ueda & Mori, 1993).
Chemical Research and Development
- In chemical research, compounds like phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride are used in studies exploring the hydrolysis of phosphinates and phosphonates. This research is crucial in understanding the properties and behavior of such compounds, which can lead to the development of new chemicals and materials (Harsági & Keglevich, 2021).
Biochemistry and Medical Applications
- In the field of biochemistry, such compounds have been explored for their potential in creating bifunctional chelators for medical imaging, particularly in the context of labeling biomolecules (Mundwiler, Waibel, Spingler, Kunze, & Alberto, 2005). These developments can significantly impact diagnostic techniques and treatments in medicine.
Molecular and Quantum Chemistry
- In molecular chemistry, the compound has been a subject of study in quantum chemical investigations to understand its electronic properties, such as the highest occupied molecular orbital and lowest unoccupied orbital energies. This research contributes to the broader understanding of molecular dynamics and interactions (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-diphenoxyphosphorylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO3P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDFTWDMSBJPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471113 |
Source


|
| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
CAS RN |
174298-14-7 |
Source


|
| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)


